2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, an oxan-4-yl group, and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines to form urea linkages, which are then further modified . The stability of these linkages under various conditions makes them suitable for subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.
Industry: It might be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the oxan-4-yl and thiophen-2-yl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
(4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine: A related compound with a similar structural motif.
5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene: Used in lasing applications.
Uniqueness
What sets 2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-16-6-3-2-5-15(16)13-18(21)20-19(17-7-4-12-24-17)14-8-10-23-11-9-14/h2-7,12,14,19H,8-11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQKWRHUUZLRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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